molecular formula C13H16O4 B2430729 3-[4-(3-Oxobutyl)phenoxy]propanoic acid CAS No. 926196-68-1

3-[4-(3-Oxobutyl)phenoxy]propanoic acid

Cat. No. B2430729
CAS RN: 926196-68-1
M. Wt: 236.267
InChI Key: CEURSLCOGMORAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Oxobutyl)phenoxy]propanoic acid, also known as fenofibric acid, is a pharmaceutical drug used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibric acid derivatives and is a prodrug of fenofibrate.

Scientific Research Applications

  • Renewable Building Block for Polybenzoxazine 3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-[4-(3-Oxobutyl)phenoxy]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process shows potential for creating materials with suitable thermal and thermo-mechanical properties for various applications, emphasizing the sustainable alternative to traditional methods (Trejo-Machin et al., 2017).

  • Role in Autophagy and Cell Cycle Arrest Related phenoxypropionic acid derivatives have been studied for their role in inducing autophagy and cell cycle arrest in leukemia cells. These compounds demonstrate potential as antitumor agents, particularly in targeting malignant cell types resistant to common treatments (Kessel et al., 2007).

  • Anti-Inflammatory Activities New phenolic compounds structurally related to 3-[4-(3-Oxobutyl)phenoxy]propanoic acid have been isolated from plants, demonstrating modest inhibitory activities on inflammation. This highlights their potential for anti-inflammatory applications (Ren et al., 2021).

  • Bioavailability and Bioactivities of Related Compounds Studies on p-Coumaric acid and its conjugates, which share a structural similarity with 3-[4-(3-Oxobutyl)phenoxy]propanoic acid, reveal a range of bioactivities including antioxidant, anti-cancer, antimicrobial, and other therapeutic roles. This research could provide insights into the potential applications of 3-[4-(3-Oxobutyl)phenoxy]propanoic acid in similar contexts (Pei et al., 2016).

  • Effects on Cell Cycle and Division Related phenoxy propanoic acid derivatives have been observed to affect cell cycle dynamics and division in plant root tips, indicating potential applications in understanding and manipulating plant growth and development (Kim & Bendixen, 1987).

  • Potential Allosteric Modifiers of Hemoglobin Isomeric series of 2-(aryloxy)-2-methylpropionic acids, which include compounds structurally related to 3-[4-(3-Oxobutyl)phenoxy]propanoic acid, have been studied for their ability to modify the oxygen affinity of hemoglobin. This suggests potential applications in clinical areas requiring oxygen supply optimization, such as ischemia and stroke treatment (Randad et al., 1991).

properties

IUPAC Name

3-[4-(3-oxobutyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(14)2-3-11-4-6-12(7-5-11)17-9-8-13(15)16/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEURSLCOGMORAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.